molecular formula C12H8N4O4 B4054117 2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

Cat. No.: B4054117
M. Wt: 272.22 g/mol
InChI Key: CXMLATLOHROODY-UHFFFAOYSA-N
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Description

2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a nitro group attached to a benzoxadiazole ring, which is further connected to an amino group and a phenol group. This compound is often used in fluorescence studies due to its ability to emit light when excited by specific wavelengths.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol typically involves the following steps:

    Amination: The nitrobenzoxadiazole intermediate is then subjected to amination reactions, where an amino group is introduced using reagents such as ammonia or amines.

    Phenolation: Finally, the amino group is reacted with phenol under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration, amination, and phenolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The amino and phenol groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is widely used in scientific research due to its fluorescent properties. Some applications include:

    Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

    Biology: Employed in cellular imaging to track the uptake and distribution of molecules within cells.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules.

    Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it absorbs energy and re-emits it as fluorescence. This property is exploited in various assays and imaging techniques to detect and quantify the presence of specific molecules. The molecular targets and pathways involved include interactions with cellular components and biomolecules that can be tracked using fluorescence microscopy.

Comparison with Similar Compounds

2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is unique due to its specific structural configuration and fluorescent properties. Similar compounds include:

    2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose: Used as a fluorescent glucose analog.

    1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine: A fluorescent analogue of phosphatidylcholine.

    N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine: A fluorescent ceramide analog.

These compounds share the benzoxadiazole core but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

2-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4/c17-10-4-2-1-3-7(10)13-12-9(16(18)19)6-5-8-11(12)15-20-14-8/h1-6,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMLATLOHROODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.